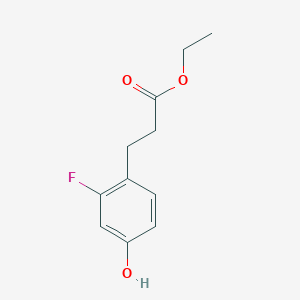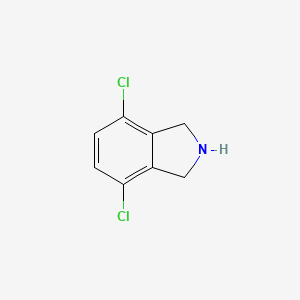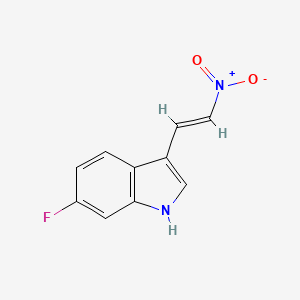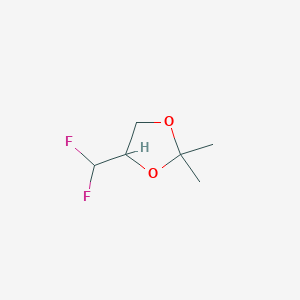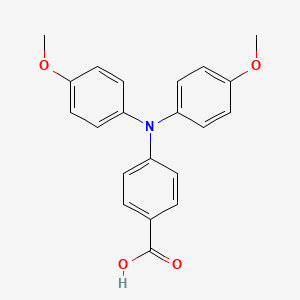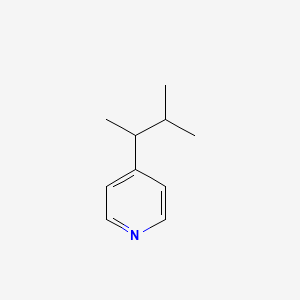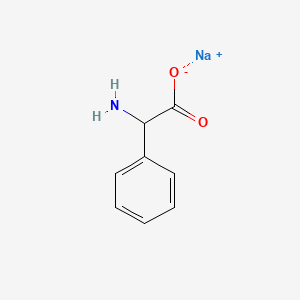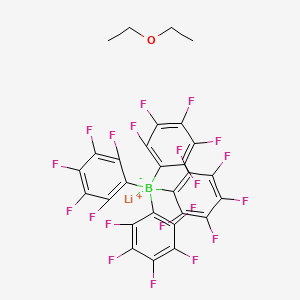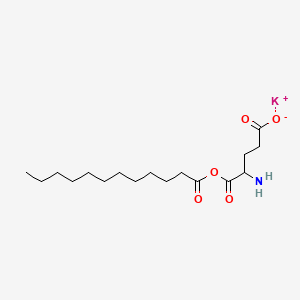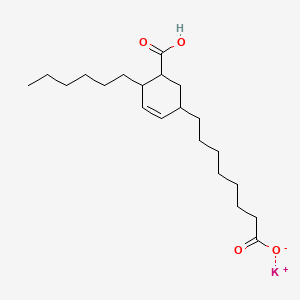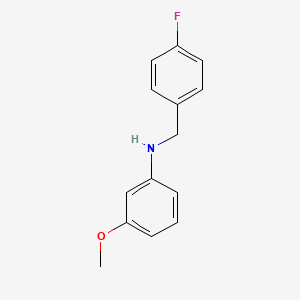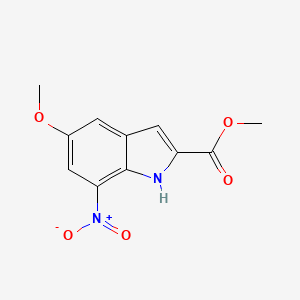
methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
Indole derivatives are synthesized using various methods. For example, Larock’s heteroannulation reaction is used to synthesize 5-methoxy-2,3-disubstituted indole . Other methods include condensation reactions, arylation reactions using a palladium acetate catalyst, and enantioselective Friedel-Crafts alkylation .Chemical Reactions Analysis
Indole derivatives are used in various chemical reactions. For example, they are used as reactants in the preparation of indolylquinoxalines by condensation reactions, in the preparation of alkylindoles via Ir-catalyzed reductive alkylation, and in arylation reactions using a palladium acetate catalyst .Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are used in the treatment of various disorders in the human body, including cancer cells and microbes . Therefore, the synthesis and study of indole derivatives, including “Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate”, is a promising area for future research.
Mécanisme D'action
Target of Action
Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate, also known as 5-Methoxy-7-nitro-2-indolecarboxylic acid methyl ester, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors . This compound is known to inhibit Protein kinase C theta (PKCθ) , Tubulin polymerization , Peptide-mimetic protease-activated receptor-1 (PAR-1) , Cytosolic phospholipase A2α , and Cyclooxygenase (COX) . These targets play crucial roles in various cellular processes, including cell division, inflammation, and pain perception.
Mode of Action
Given its inhibitory effects on the aforementioned targets, it likely interacts with these proteins and disrupts their normal functioning . For instance, by inhibiting tubulin polymerization, it may interfere with cell division and growth. Similarly, by inhibiting COX enzymes, it could potentially reduce the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound’s inhibition of PKCθ, Tubulin, PAR-1, phospholipase A2α, and COX suggests that it affects multiple biochemical pathways . For example, by inhibiting COX enzymes, it could affect the arachidonic acid pathway, leading to a decrease in prostaglandin synthesis and thus reducing inflammation. Similarly, its inhibition of tubulin polymerization would impact the cell cycle, particularly mitosis, potentially leading to cell growth inhibition.
Pharmacokinetics
Like other indole derivatives, it is likely to have good bioavailability due to its small size and ability to form hydrogen bonds .
Result of Action
The compound’s inhibitory effects on its targets can lead to various cellular and molecular effects. For instance, its inhibition of COX enzymes could lead to reduced inflammation and pain . Its inhibition of tubulin polymerization could lead to cell growth inhibition, potentially making it useful in the treatment of cancer .
Propriétés
IUPAC Name |
methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-17-7-3-6-4-8(11(14)18-2)12-10(6)9(5-7)13(15)16/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJPSMVGQWPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




